3-(4-Aminophenyl)-3-ethylpiperidine-2,6-dione;2,3-dihydroxybutanedioic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Aminophenylacetic acid is used as a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1 .

Synthesis Analysis

The molecular structure of 4-(3-aminophenyl)benzonitrile (AP-PhCN) was studied with Density Functional Theory . Boronic acids are increasingly utilized in diverse areas of research, including their interactions with diols and strong Lewis bases as fluoride or cyanide anions, which leads to their utility in various sensing applications .

Molecular Structure Analysis

The molecular structure of 4-(3-aminophenyl)benzonitrile (AP-PhCN) was studied with Density Functional Theory. The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of 4-(3-aminophenyl)benzonitrile .

Chemical Reactions Analysis

Boronic acids are increasingly utilized in diverse areas of research, including their interactions with diols and strong Lewis bases as fluoride or cyanide anions, which leads to their utility in various sensing applications .

Physical And Chemical Properties Analysis

The molecular structure of 4-(3-aminophenyl)benzonitrile (AP-PhCN) was studied with Density Functional Theory. The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of 4-(3-aminophenyl)benzonitrile .

Wissenschaftliche Forschungsanwendungen

Metabolic Identification

- Researchers identified new metabolites of aminoglutethimide in human urine, produced through hydroxylation of the 3-ethylpiperidine-2,6-dione residue. These metabolites did not inhibit the target enzyme systems desmolase and aromatase in vitro, and thus are considered inactivation products of the drug (Foster et al., 1984).

Synthesis and Inhibitory Activity

- A study on the relocation of the amino functionality in aminoglutethimide to the ethyl side chain revealed the synthesis and aromatase-inhibitory activity of a novel compound. This modification aimed to explore the impact on aromatase inhibition, a key factor in metastatic breast carcinoma treatment (Moniz & Hammond, 1997).

- Analogues of aminoglutethimide were synthesized to selectively inhibit aromatase, an enzyme involved in estrogen biosynthesis. Some analogues exhibited strong competitive inhibition, highlighting the potential for therapeutic applications in estrogen-dependent diseases (Foster et al., 1985).

Resolution and Enantiomeric Purity

- The resolution of 4-cyano-4-(4-nitrophenyl)hexanoic acid led to the isolation of (R) and (S)-aminoglutethimide with high enantiomeric purity. Understanding the stereochemistry of such compounds is crucial for their pharmacological profiles (Achmatowicz et al., 1997).

Quantification and Clinical Relevance

- The quantification of hydroxylaminoglutethimide and aminoglutethimide in human urine highlighted the clinical relevance of induced metabolism, especially in patients undergoing chronic therapy (Goss et al., 1985).

Wirkmechanismus

Target of Action

The primary target of R-(+)-Aminoglutethimide Tartrate Salt is the aromatase enzyme . This enzyme plays a crucial role in the conversion of androgens to estrogens . By inhibiting this enzyme, the compound effectively reduces the production of estrogens .

Mode of Action

R-(+)-Aminoglutethimide Tartrate Salt interacts with its target, the aromatase enzyme, by binding to the enzyme’s active site . This binding inhibits the enzyme’s activity, blocking the conversion of androgens to estrogens . This results in a decrease in the production of adrenal glucocorticoids, mineralocorticoids, estrogens, and androgens .

Biochemical Pathways

The compound affects the steroid synthesis pathway . Specifically, it reduces the production of D5-pregnenolone and blocks several other steps in steroid synthesis, including the C-11, C-18, and C-21 hydroxylations and the hydroxylations required for the aromatization of androgens to estrogens . This disruption in the pathway leads to a decrease in the production of adrenal steroids and estrogens .

Pharmacokinetics

It is known that the compound is metabolized in the liver

Result of Action

The molecular and cellular effects of R-(+)-Aminoglutethimide Tartrate Salt’s action include a decrease in the production of adrenal steroids and estrogens . This can lead to a decrease in the symptoms of conditions such as Cushing’s syndrome and certain types of breast and prostate cancer, which are associated with high levels of these hormones .

Safety and Hazards

Zukünftige Richtungen

The formation of non-productive aryl boronic acid–BF3 and ester hydrolysis are the most important steps in the COF formation under Lewis acid-catalysed conditions . A new compound, APAZA, consisting of a molecule of 5-aminosalicylic acid linked to one molecule of 4-aminophenylacetic acid by an azo bond, was tested for its ability to inhibit acute colitis in rats caused by Clostridium difficile toxin A .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-Aminophenyl)-3-ethylpiperidine-2,6-dione;2,3-dihydroxybutanedioic acid involves the reaction of 4-nitroaniline with ethyl acetoacetate to form 3-(4-nitrophenyl)-3-ethylpiperidine-2,6-dione. This intermediate is then reduced to 3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione using hydrogen gas and a palladium catalyst. The resulting compound is then reacted with 2,3-dihydroxybutanedioic acid to form the final product.", "Starting Materials": [ "4-nitroaniline", "ethyl acetoacetate", "hydrogen gas", "palladium catalyst", "2,3-dihydroxybutanedioic acid" ], "Reaction": [ "Step 1: 4-nitroaniline is reacted with ethyl acetoacetate in the presence of a base to form 3-(4-nitrophenyl)-3-ethylpiperidine-2,6-dione.", "Step 2: The intermediate from step 1 is reduced using hydrogen gas and a palladium catalyst to form 3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione.", "Step 3: 3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione is then reacted with 2,3-dihydroxybutanedioic acid to form the final product." ] } | |

CAS-Nummer |

57344-88-4 |

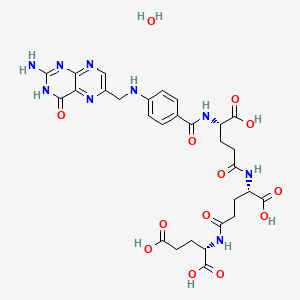

Molekularformel |

C17H22N2O8 |

Molekulargewicht |

382.4 g/mol |

IUPAC-Name |

(3R)-3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione;(2R,3R)-2,3-dihydroxybutanedioic acid |

InChI |

InChI=1S/C13H16N2O2.C4H6O6/c1-2-13(8-7-11(16)15-12(13)17)9-3-5-10(14)6-4-9;5-1(3(7)8)2(6)4(9)10/h3-6H,2,7-8,14H2,1H3,(H,15,16,17);1-2,5-6H,(H,7,8)(H,9,10)/t13-;1-,2-/m11/s1 |

InChI-Schlüssel |

DQUXPVVSVXIQNE-IMXLTCNTSA-N |

Isomerische SMILES |

CC[C@@]1(CCC(=O)NC1=O)C2=CC=C(C=C2)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

SMILES |

CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)N.C(C(C(=O)O)O)(C(=O)O)O |

Kanonische SMILES |

CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)N.C(C(C(=O)O)O)(C(=O)O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

(R)-Aminoglutethimide tartrate, D-Aminoglutethimide tartrate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(Z)-4-amino-2-fluorobut-2-enyl]-3-[3-(dimethylsulfamoyl)phenyl]-2-methylindole-5-carboxylic acid;hydrochloride](/img/structure/B610345.png)

![methyl 4-[3-acetyl-4-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-oxo-2H-pyrrol-2-yl]benzoate](/img/structure/B610347.png)